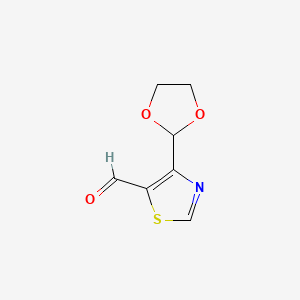![molecular formula C5H11ClFNO2S B13572044 [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride CAS No. 2792185-78-3](/img/structure/B13572044.png)
[1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride: is a chemical compound with the molecular formula C5H11ClFNO2S and a molecular weight of 203.6627 g/mol . This compound is characterized by the presence of a cyclopropyl ring, an aminomethyl group, a methanesulfonyl fluoride moiety, and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride typically involves multiple steps. One common method starts with the cyclopropylamine, which undergoes a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate [1-(Aminomethyl)cyclopropyl]methanesulfonyl chloride. The intermediate is then treated with hydrogen fluoride to introduce the fluoride group, resulting in the formation of [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoride. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions:
Oxidation: [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoride group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong nucleophile and a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
科学的研究の応用
Chemistry: In chemistry, [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms, particularly those involving sulfonyl fluoride-sensitive enzymes. It can act as an irreversible inhibitor of certain enzymes, providing insights into their function and structure.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride involves its interaction with specific molecular targets, primarily enzymes. The sulfonyl fluoride group can form a covalent bond with the active site of enzymes, leading to irreversible inhibition. This interaction disrupts the normal function of the enzyme, providing a tool for studying enzyme activity and developing enzyme inhibitors.
類似化合物との比較
- [1-(Aminomethyl)cyclopropyl]methanesulfonylchloride
- [1-(Aminomethyl)cyclopropyl]methanesulfonylbromide
- [1-(Aminomethyl)cyclopropyl]methanesulfonylamide
Comparison: Compared to its analogs, [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride is unique due to the presence of the fluoride group, which imparts distinct chemical reactivity and stability. The fluoride group enhances the compound’s ability to participate in nucleophilic substitution reactions and increases its stability under various conditions. This makes it a valuable tool in both research and industrial applications.
特性
CAS番号 |
2792185-78-3 |
|---|---|
分子式 |
C5H11ClFNO2S |
分子量 |
203.66 g/mol |
IUPAC名 |
[1-(aminomethyl)cyclopropyl]methanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C5H10FNO2S.ClH/c6-10(8,9)4-5(3-7)1-2-5;/h1-4,7H2;1H |
InChIキー |
FHRBGXBJLXRURH-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CN)CS(=O)(=O)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


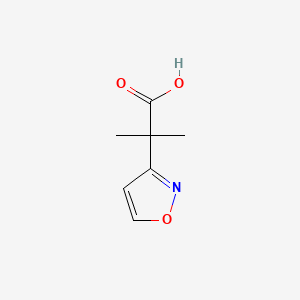
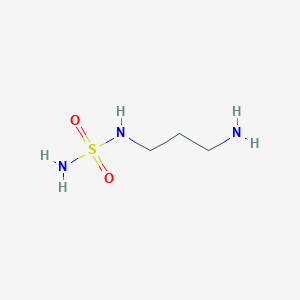
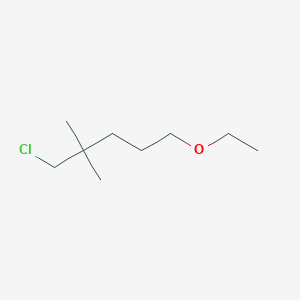
![N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13571975.png)
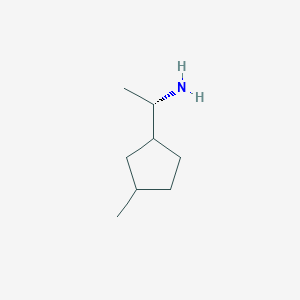


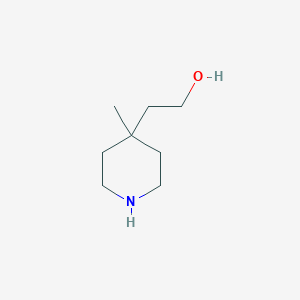


![3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]anilinedihydrochloride](/img/structure/B13572023.png)


